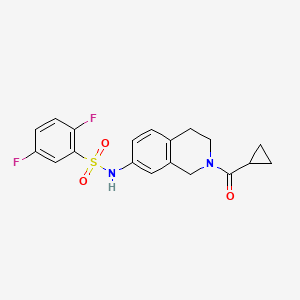

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

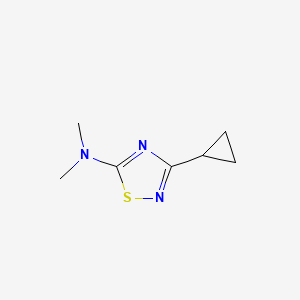

“N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide” is a complex organic compound. It contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a difluorobenzenesulfonamide group . The compound contains a total of 55 bonds, including 33 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 three-membered ring, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amide (aliphatic), and 1 sulfonamide .

Applications De Recherche Scientifique

Enzyme Inhibition and Molecular Interaction

Research has identified derivatives of the chemical structure similar to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide as potent inhibitors of human carbonic anhydrases, particularly hCA II and hCA VII. These compounds exhibit remarkable inhibition in the subnanomolar range. Structural analysis through crystallography has provided insights into the binding interactions within the enzyme's active site, aiding the design of new isoform-selective inhibitors (Buemi et al., 2019).

Synthetic Methodologies

The compound's framework has been utilized in synthetic chemistry to develop new methodologies. For instance, the rhodium-catalyzed cyanation of chelation-assisted C-H bonds employed N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent, showcasing a method to synthesize various benzonitrile derivatives efficiently (Chaitanya et al., 2013). Additionally, a cyclocarbonylative Sonogashira reaction protocol has been developed for synthesizing N-containing heterocycles, highlighting the versatility of incorporating the sulfonamide moiety into complex molecular structures (Aronica et al., 2016).

Phase Equilibria Studies

The compound has also been studied in the context of phase equilibria, particularly in mixtures involving isoquinolinium ionic liquids. These studies provide valuable data for understanding the solubility and miscibility of such compounds with various solvents, which is crucial for their application in different chemical processes (Domańska et al., 2012).

Catalysis and Organic Synthesis

Another area of application is in catalysis and the synthesis of complex molecules, where derivatives of the mentioned compound serve as intermediates or catalysts. For example, gold-catalyzed cascade cyclization of (azido)ynamides to indoloquinolines has been reported, demonstrating the compound's utility in constructing biologically relevant structures (Tokimizu et al., 2014).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have been found to target specific proteins or enzymes in the body

Mode of Action

The mode of action of this compound is also not well-defined. The interaction of this compound with its targets and the resulting changes would depend on the specific targets it binds to. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .

Biochemical Pathways

It’s plausible that the compound could affect various metabolic pathways depending on its specific targets . The downstream effects would also depend on the specific pathways affected.

Pharmacokinetics

Its metabolism could involve various enzymatic reactions, and it could be excreted through the kidneys or liver .

Result of Action

The molecular and cellular effects of this compound’s action are not well-known. These effects would depend on the compound’s specific targets and mode of action. For instance, if it inhibits a certain enzyme, it could lead to decreased production of the enzyme’s product, affecting the cells’ functions .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with its targets. The presence of other molecules could also influence its action .

Propriétés

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O3S/c20-15-4-6-17(21)18(10-15)27(25,26)22-16-5-3-12-7-8-23(11-14(12)9-16)19(24)13-1-2-13/h3-6,9-10,13,22H,1-2,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGWLXXGKTUWKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2754130.png)

![Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2754133.png)

![2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2754134.png)

![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2754136.png)

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2754137.png)

![2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile](/img/structure/B2754140.png)

![Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate](/img/structure/B2754144.png)

![2-imino-N,1-bis(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2754149.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2754151.png)